

A Comparative Guide to the Gas-Phase Kinetics of Allyl Fluoride Reactions

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Compound of Interest

Compound Name: Allyl fluoride

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Allyl fluoride (3-fluoropropene), a key building block in synthesizing fluorinated organic molecules, exhibits unique reactivity due to the interplay of its vinyl group and the electron-withdrawing fluorine atom. Understanding its gas-phase reaction kinetics is crucial for modeling combustion processes, atmospheric chemistry, and optimizing synthetic pathways. This guide provides a comparative analysis of the available kinetic data for the primary gas-phase reactions of **allyl fluoride**: its reaction with the hydroxyl radical ($\bullet\text{OH}$) and its unimolecular thermal decomposition (pyrolysis).

Reaction with Hydroxyl Radical ($\bullet\text{OH}$)

The reaction of **allyl fluoride** with the hydroxyl radical is a key process in atmospheric chemistry, determining its atmospheric lifetime and degradation pathways. Kinetic studies of this reaction have been approached through theoretical calculations, providing valuable insights into its mechanism and rate constants.

A detailed theoretical study has been conducted on the potential energy surface of the $\text{CH}_2=\text{CHCH}_2\text{F} + \bullet\text{OH}$ reaction.^[1] The findings indicate a complex, barrierless mechanism involving both addition to the double bond and hydrogen abstraction.^[1] The reaction proceeds through the formation of a pre-reactive complex, followed by two main pathways: $\bullet\text{OH}$ addition to the carbon-carbon double bond to form $\text{CH}_2(\text{OH})\text{CHCH}_2\text{F}$ and $\text{CH}_2\text{CH}(\text{OH})\text{CH}_2\text{F}$ adducts, and direct hydrogen abstraction from the allylic position.^[1]

Table 1: Comparison of Kinetic Parameters for the Reaction of **Allyl Fluoride** and Related Alkenes with $\bullet\text{OH}$

Reactant	A (cm ³ molecule ⁻¹ s ⁻¹)	n	Ea (kcal/mol)	k ₂₉₈ (cm ³ molecule ⁻¹ s ⁻¹)	Technique	Reference
Allyl Fluoride (Theoretical)	3.19 x 10 ⁻¹⁹	2.51	-1.13	2.05 x 10 ⁻¹¹	Theoretical	[1]
Allyl Chloride	3.00 x 10 ⁻¹¹	0	0	3.00 x 10 ⁻¹¹	Experimental	[2]
Propene	1.19 x 10 ⁻¹⁷	2.02	-0.73	2.63 x 10 ⁻¹¹	Experimental	[3]
1-Butene	1.81 x 10 ⁻¹¹	0	-0.29	3.14 x 10 ⁻¹¹	Experimental	[3]

Note: The theoretical rate constant for **allyl fluoride** is presented in the modified Arrhenius form $k(T) = A \cdot T^n \cdot \exp(-E_a/RT)$. The experimental values for other alkenes are typically reported in the standard Arrhenius form or as a rate constant at a specific temperature. The provided theoretical study mentions good agreement with "available experimental values," however, a specific experimental study for **allyl fluoride** + OH was not identified in the literature search.

Unimolecular Thermal Decomposition (Pyrolysis)

The thermal decomposition of **allyl fluoride** is a fundamental reaction that can occur at high temperatures, for instance, in combustion or during certain industrial processes. This unimolecular reaction is expected to proceed primarily through the elimination of hydrogen fluoride (HF).

Currently, there is a notable lack of specific experimental or theoretical kinetic studies on the thermal decomposition of **allyl fluoride** in the accessible literature. To provide a comparative

context, this guide presents data for the pyrolysis of related fluoroalkenes. The primary decomposition pathway for many small fluoroalkenes is the molecular elimination of HF.

Table 2: Comparison of Kinetic Parameters for the Pyrolysis of Fluoroalkenes

Reactant	A (s ⁻¹)	E _a (kcal/mol)	Temperature Range (K)	Products	Technique	Reference
Allyl Fluoride	Data not available	Data not available	Data not available	Expected: Allene + HF	-	-
Vinyl Fluoride	2.0 x 10 ¹³	71.8	1500 - 1980	Acetylene + HF	Shock Tube	[1]
1,1-Difluoroethene	4.0 x 10 ¹³	79.2	1040 - 1320	Fluoroacetylene + HF	Shock Tube	[4]
Trifluoroethene	1.0 x 10 ¹⁴	81.0	1100 - 1400	Difluoroacetylene + HF	Shock Tube	[5]

The data on related fluoroalkenes suggest that the pyrolysis of **allyl fluoride** would likely require high temperatures and proceed via a unimolecular elimination mechanism to yield allene and hydrogen fluoride. The activation energy for this process is anticipated to be significant, reflecting the strength of the C-F and C-H bonds involved in the transition state.

Experimental Protocols

The kinetic data presented in this guide are typically obtained using specialized experimental techniques designed for studying gas-phase reactions at various temperatures and pressures.

Reaction with Hydroxyl Radicals

A common method for studying the kinetics of OH radical reactions is Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF).[6]

- **Radical Generation:** A precursor molecule, such as H_2O_2 or HNO_3 , is photolyzed using a pulsed excimer laser (e.g., at 248 nm or 193 nm) to generate OH radicals in a temperature-controlled reaction cell.[6]
- **Reaction:** The generated OH radicals react with the substrate, in this case, **allyl fluoride**, which is present in excess to ensure pseudo-first-order kinetics.
- **Detection:** The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals (e.g., at 282 nm), and the resulting fluorescence (around 308 nm) is detected by a photomultiplier tube.
- **Data Analysis:** The decay of the OH fluorescence signal follows a first-order rate law, and the pseudo-first-order rate constant is determined. By varying the concentration of **allyl fluoride**, the bimolecular rate constant for the reaction can be extracted.

Thermal Decomposition (Pyrolysis)

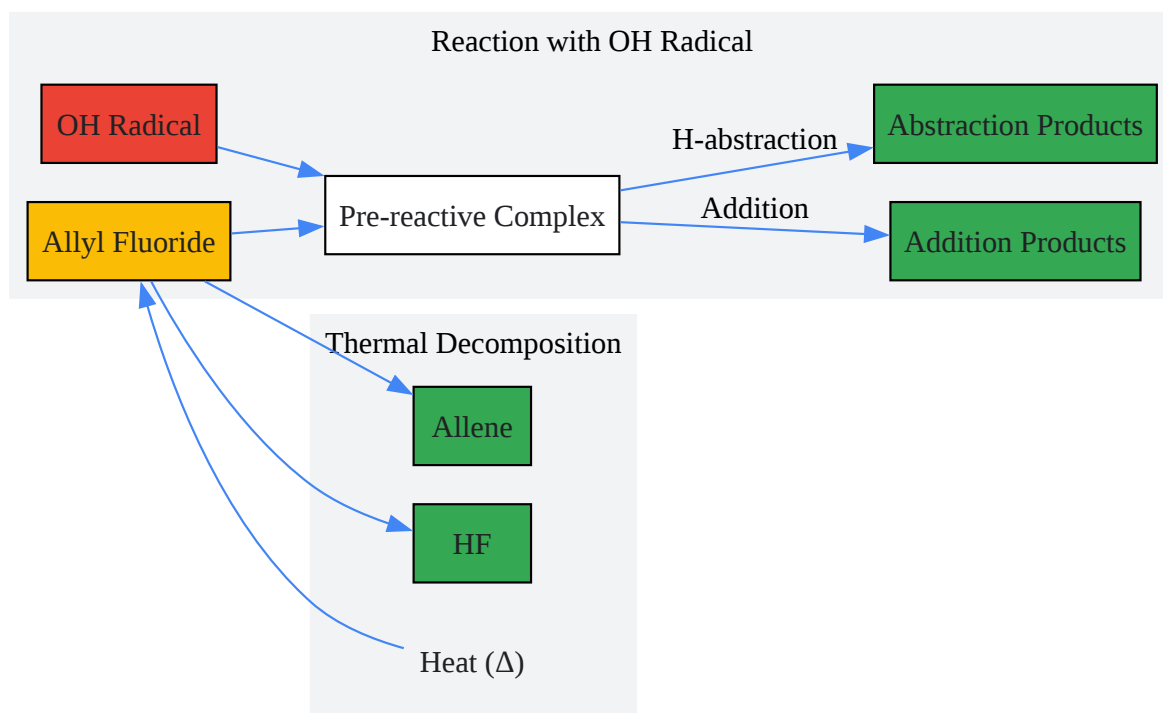
Shock tube experiments are a primary method for studying unimolecular decomposition reactions at high temperatures.[7]

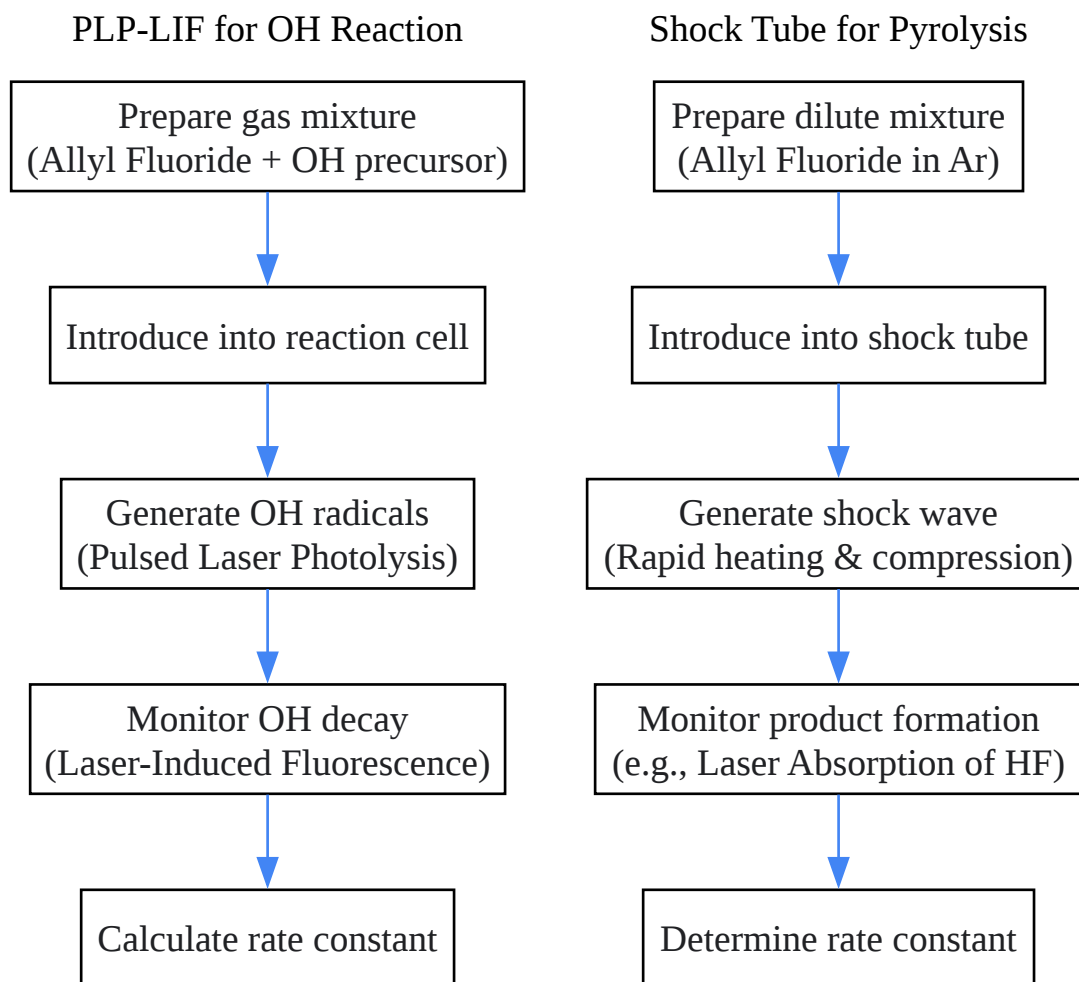
- **Sample Preparation:** A dilute mixture of the reactant (e.g., a fluoroalkene) in an inert bath gas like argon is prepared.
- **Shock Wave Generation:** A high-pressure driver gas is rapidly released into a low-pressure section containing the sample mixture, generating a shock wave.[7] This shock wave travels through the gas, rapidly heating and compressing it to a specific high temperature and pressure in microseconds.[7]
- **Reaction Zone:** The reaction occurs in the hot, stagnant gas behind the reflected shock wave.
- **Detection:** The progress of the reaction can be monitored in real-time using various diagnostic techniques, such as laser absorption spectroscopy to measure the concentration of a product (e.g., HF) or time-of-flight mass spectrometry to identify decomposition products.[1]

- **Data Analysis:** By analyzing the concentration profiles of reactants or products as a function of time, the unimolecular rate constant for the decomposition reaction at the given temperature and pressure can be determined.

Signaling Pathways and Workflows

To visualize the relationships in the kinetic studies of **allyl fluoride**, the following diagrams are provided.





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